Product packaging for 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane(Cat. No.:)

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane

Cat. No.: B13550667
M. Wt: 135.23 g/mol
InChI Key: YMWKGGLSUMXMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is a synthetic organic compound featuring a thioether bridge connecting a 2-aminoethyl group and a 2-methoxyethoxy terminus. This bifunctional structure, incorporating a primary amine and an ether moiety, makes it a valuable building block and intermediate in various research fields, including organic synthesis, materials science, and pharmaceutical development. The primary amine group is a classic site for conjugation and amide bond formation, while the thioether linkage can impart unique electronic properties or serve as a ligand for metal coordination. The methoxyethoxy tail enhances solubility in a range of organic solvents, facilitating reactions in diverse media. This compound is exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets and handle this material in a appropriately controlled laboratory environment. Its specific mechanism of action and research value are highly dependent on the application context, ranging from a precursor in heterocyclic chemistry to a modifier in polymer science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B13550667 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)ethanamine

InChI

InChI=1S/C5H13NOS/c1-7-3-5-8-4-2-6/h2-6H2,1H3

InChI Key

YMWKGGLSUMXMFZ-UHFFFAOYSA-N

Canonical SMILES

COCCSCCN

Origin of Product

United States

Structural Significance and Functional Group Analysis Within Organic Chemistry

The chemical behavior of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is dictated by the interplay of its three distinct functional groups: a primary amine (-NH2), a thioether (-S-), and a methoxy (B1213986) ether (-OCH3). Each group imparts specific properties to the molecule, and their collective presence allows for a diverse range of chemical transformations and interactions.

The primary amino group provides a site of basicity and nucleophilicity. Like other alkylamines, it can accept a proton to form an ammonium (B1175870) salt, rendering the molecule water-soluble. The lone pair of electrons on the nitrogen atom makes it an effective nucleophile, capable of reacting with electrophiles to form new carbon-nitrogen bonds.

The thioether, or sulfide (B99878), linkage is the sulfur analog of an ether and is a key feature of the molecule. taylorandfrancis.com The sulfur atom is larger and more polarizable than oxygen, making the thioether group a softer nucleophile compared to an ether. masterorganicchemistry.com A significant aspect of thioether chemistry is its susceptibility to oxidation; it can be readily oxidized to form sulfoxides (R₂SO) and subsequently sulfones (R₂SO₂), thereby offering a pathway to modulate the electronic properties and steric bulk around the sulfur center. acsgcipr.org

The methoxy group, an example of an ether, is generally considered to be one of the more chemically inert functional groups. youtube.com Ethers are often used as solvents in organic reactions precisely because of their low reactivity. youtube.com However, the C-O bond can be cleaved under stringent conditions, typically involving strong acids. The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor and a Lewis base, allowing it to coordinate with metal ions.

The combination of these three groups on a flexible ethyl chain framework creates a molecule with multiple reactive and coordination sites. The specific arrangement—an N,S,O donor set—makes this compound a potentially excellent chelating ligand for various metal ions. The ability to bind metals through three different heteroatoms could lead to the formation of stable, well-defined coordination complexes with unique catalytic or material properties.

Functional GroupStructural RepresentationKey Chemical PropertiesPotential Reactions
Primary Amine-NH₂Basic, Nucleophilic, Hydrogen-bond donor/acceptorSalt formation, Alkylation, Acylation
Thioether (Sulfide)-S-Nucleophilic, Reducible/OxidizableAlkylation (forms sulfonium (B1226848) salts), Oxidation (to sulfoxide (B87167)/sulfone) acsgcipr.org
Ether (Methoxy)-OCH₃Generally inert, Hydrogen-bond acceptor, Lewis baseAcid-catalyzed cleavage

Chemical Reactivity and Derivatization Studies of 1 2 Aminoethyl Sulfanyl 2 Methoxyethane

Reactivity at the Amine Functionality

The primary amine group in 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is a nucleophilic center, readily participating in reactions with various electrophiles.

The primary amine undergoes facile acylation with acyl halides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the amine moiety.

For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-{2-[(2-methoxyethyl)sulfanyl]ethyl}acetamide. The general scheme for these reactions is as follows:

Acylation: R-COCl + H₂N-R' → R-CONH-R' + HCl

Sulfonylation: R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl

ReagentProductReaction Type
Acetyl chlorideN-{2-[(2-methoxyethyl)sulfanyl]ethyl}acetamideAcylation
Benzenesulfonyl chlorideN-{2-[(2-methoxyethyl)sulfanyl]ethyl}benzenesulfonamideSulfonylation

This table presents hypothetical reaction products based on established chemical principles.

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

For example, reacting this compound with a generic aldehyde (R-CHO) in the presence of a reducing agent will yield a secondary amine.

Aldehyde/KetoneReducing AgentProduct
BenzaldehydeSodium triacetoxyborohydrideN-Benzyl-1-[(2-aminoethyl)sulfanyl]-2-methoxyethane
Acetone (B3395972)Sodium borohydrideN-Isopropyl-1-[(2-aminoethyl)sulfanyl]-2-methoxyethane

This table illustrates potential products from reductive amination reactions.

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. nih.govresearchgate.net This reversible reaction is typically carried out by refluxing the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov Acid catalysis can also accelerate the reaction. nih.gov

The formation of the C=N double bond in the Schiff base is a versatile method for creating new carbon-nitrogen linkages.

Carbonyl CompoundReaction ConditionsProduct (Schiff Base)
SalicylaldehydeEthanol (B145695), reflux(Z)-2-(((2-((2-methoxyethyl)thio)ethyl)imino)methyl)phenol
4-MethoxybenzaldehydeToluene, Dean-Stark, reflux(E)-N-(4-methoxybenzylidene)-2-((2-methoxyethyl)thio)ethan-1-amine

This table provides examples of Schiff bases that could be formed.

Reactivity of the Thioether Linkage

The sulfur atom of the thioether group in this compound is nucleophilic and can be readily oxidized or alkylated.

The thioether can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. acsgcipr.org Milder oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate, will typically yield the sulfoxide. organic-chemistry.org Stronger oxidizing agents, or an excess of the milder ones, will further oxidize the thioether to the sulfone. acsgcipr.orgresearchgate.net

The oxidation state of the sulfur atom significantly impacts the polarity and hydrogen bonding capabilities of the molecule.

Oxidizing AgentStoichiometryProduct
Hydrogen Peroxide (H₂O₂)1 equivalent1-[(2-Aminoethyl)sulfinyl]-2-methoxyethane (Sulfoxide)
Hydrogen Peroxide (H₂O₂)>2 equivalents1-[(2-Aminoethyl)sulfonyl]-2-methoxyethane (Sulfone)
meta-Chloroperoxybenzoic acid (mCPBA)1 equivalent1-[(2-Aminoethyl)sulfinyl]-2-methoxyethane (Sulfoxide)
meta-Chloroperoxybenzoic acid (mCPBA)>2 equivalents1-[(2-Aminoethyl)sulfonyl]-2-methoxyethane (Sulfone)

This table outlines the expected oxidation products based on the stoichiometry of the oxidizing agent.

The nucleophilic sulfur atom of the thioether can react with alkyl halides, such as methyl iodide, in an SN2 reaction to form a ternary sulfonium (B1226848) salt. libretexts.orgnih.gov These salts are typically crystalline solids and are useful as intermediates in organic synthesis. nih.gov The formation of a sulfonium salt introduces a positive charge onto the sulfur atom, significantly altering the molecule's properties. nih.gov

Alkylating AgentProduct (Sulfonium Salt)
Methyl iodide(2-Aminoethyl)(2-methoxyethyl)(methyl)sulfonium iodide
Benzyl bromide(2-Aminoethyl)(benzyl)(2-methoxyethyl)sulfonium bromide

This table shows potential sulfonium salts formed from the alkylation of the thioether.

Reactivity at the Ether Linkage

The ether linkage in this compound, specifically the methoxyethane group, is generally stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strongly acidic conditions.

Cleavage Reactions

The cleavage of the C–O bond in ethers is a common reaction, typically requiring strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). brainkart.com The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol). Subsequently, a nucleophilic substitution reaction occurs.

Given the structure of this compound, the cleavage would likely proceed through an S(_N)2 mechanism, as the carbon atoms of the ethyl group are primary. vanderbilt.edumasterorganicchemistry.com The reaction with a strong acid like HI would be expected to yield 2-[(2-aminoethyl)sulfanyl]ethanol and methyl iodide.

Table 1: Predicted Products of Ether Cleavage of this compound

ReactantReagentPredicted ProductsMechanism
This compoundHI (conc.)2-[(2-Aminoethyl)sulfanyl]ethanol + Methyl iodideS(_N)2
This compoundHBr (conc.)2-[(2-Aminoethyl)sulfanyl]ethanol + Methyl bromideS(_N)2

It is important to note that under these harsh acidic conditions, the primary amino group would be protonated to form an ammonium salt. The thioether linkage is generally stable to non-oxidizing acids, but side reactions could potentially occur depending on the specific conditions.

Cyclization Reactions and Heterocycle Formation

The presence of both a primary amine and a thioether separated by an ethylene (B1197577) bridge provides the potential for intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often promoted by the use of appropriate reagents to activate one of the functional groups.

One plausible cyclization pathway would involve the formation of a thiomorpholine (B91149) ring system. For instance, reaction with a suitable dielectrophile could lead to the formation of a quaternary ammonium or sulfonium salt, which could then undergo an intramolecular cyclization.

Another possibility is the oxidative cyclization of the amino and sulfide (B99878) functionalities. While direct oxidative cyclization might be challenging, derivatization of the amino group followed by an intramolecular reaction with the sulfur atom could lead to the formation of sulfur-containing heterocycles.

Table 2: Potential Heterocyclic Products from Cyclization Reactions

Starting MaterialReaction TypePotential Heterocycle
This compoundIntramolecular nucleophilic substitutionThiomorpholine derivatives
This compoundOxidative cyclizationSubstituted thiazine (B8601807) derivatives

The specific reaction conditions and reagents would be critical in determining the feasibility and outcome of these cyclization reactions.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of its potential reactions can be inferred from well-established principles.

For the ether cleavage , the mechanism would begin with the protonation of the ether oxygen by the strong acid. This is followed by a bimolecular nucleophilic attack (S(_N)2) by the halide ion on the less sterically hindered methyl group, leading to the displacement of the 2-[(2-aminoethyl)sulfanyl]ethanol moiety.

In cyclization reactions , the mechanism would depend on the specific transformation. For the formation of a thiomorpholine ring via reaction with a dielectrophile, the mechanism would likely involve a series of intermolecular and intramolecular S(_N)2 reactions. The primary amine would first react with one electrophilic center, and then the sulfur atom would attack the second electrophilic center in an intramolecular fashion.

Formation of Complex Molecular Architectures Using this compound as a Building Block

The bifunctional nature of this compound makes it a potentially useful building block in the synthesis of more complex molecules. The primary amine can be readily acylated, alkylated, or used in condensation reactions, while the thioether can be oxidized to a sulfoxide or sulfone, or it can act as a nucleophile. brainkart.com

This dual reactivity allows for the sequential or orthogonal functionalization of the molecule. For example, the amino group could be protected, followed by a reaction at the sulfur atom. Subsequent deprotection of the amine would then allow for further modification at that site. This strategy could be employed in the synthesis of ligands for coordination chemistry, functionalized polymers, or molecules with potential biological activity.

Table 3: Potential Synthetic Transformations for Complex Molecule Synthesis

Functional GroupReaction TypePotential Product
Primary AmineAcylationAmide derivative
Primary AmineReductive aminationSecondary amine derivative
ThioetherOxidationSulfoxide or sulfone derivative
ThioetherAlkylationSulfonium salt

By leveraging these reactions, this compound could serve as a versatile scaffold for the construction of a variety of complex molecular architectures.

Coordination Chemistry of 1 2 Aminoethyl Sulfanyl 2 Methoxyethane As a Ligand

Ligand Design Principles and Chelation Properties

The design of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane as a ligand is based on the strategic combination of hard, borderline, and soft donor atoms according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The primary amine group, with its nitrogen donor, is considered a hard base. The thioether sulfur atom is a soft base, and the ether oxygen atom is a hard base. This combination allows for selective coordination to a range of metal ions.

The chelation properties of this ligand are primarily dictated by the formation of stable five-membered rings upon coordination. Bidentate coordination through the nitrogen and sulfur atoms (N,S-chelation) is anticipated to be a common binding mode, forming a stable M-N-C-C-S chelate ring. This mode is frequently observed in complexes with amino-thioether ligands.

Furthermore, the presence of the methoxyethyl group introduces the possibility of tridentate (N,S,O) coordination. In this scenario, the etheric oxygen atom can also coordinate to the metal center. However, the coordination of the ether oxygen is generally weaker compared to the amine and thioether donors and will depend on several factors, including the nature of the metal ion (its size, charge density, and hard/soft character), the solvent, and the counter-anion. For metal ions that are harder acids, the involvement of the oxygen donor is more likely. The flexibility of the ethyl and methoxyethyl backbones allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent and counter-ion can influence the final product's structure and coordination number.

Transition metals, with their variable oxidation states and coordination geometries, form a wide array of complexes with ligands containing N, S, and O donors.

Copper(II) Complexes: Copper(II), a borderline acid, is expected to coordinate strongly with both the nitrogen and sulfur donors. Depending on the reaction conditions, both square planar and distorted octahedral complexes could be formed. In a square planar geometry, the ligand would likely act as a bidentate N,S-donor. In an octahedral geometry, the ligand could be tridentate (N,S,O), or two ligand molecules could coordinate in a bidentate fashion, with solvent molecules or counter-ions occupying the remaining coordination sites.

Cobalt(II) Complexes: Cobalt(II) typically forms tetrahedral or octahedral complexes, both of which are paramagnetic. The coordination of this compound to Co(II) is expected to result in complexes where the ligand acts as either a bidentate or tridentate chelate.

Platinum(II) and Palladium(II) Complexes: Platinum(II) and Palladium(II) are soft acids and have a strong preference for square planar geometry. They are expected to form stable complexes with the soft thioether donor and the amine group of the ligand. nih.gov The ligand would likely act as a bidentate N,S-donor in these complexes. The synthesis of such complexes is often carried out by reacting K2[MCl4] (M = Pt, Pd) with the ligand in a suitable solvent. semanticscholar.org

A general synthetic route for these transition metal complexes involves dissolving the metal salt (e.g., chloride, nitrate, or perchlorate) in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the ligand, often with gentle heating. The resulting complexes can then be isolated by cooling or solvent evaporation.

Table 1: Representative Synthesis of Transition Metal Complexes with Analogous N,S,O-Donor Ligands

Metal IonLigand TypeSynthesis MethodResulting Complex Geometry
Cu(II)Linear quadridentate N2S2Reaction of Cu(ClO4)2·6H2O with the ligand in methanol. semanticscholar.orgDistorted square pyramidal semanticscholar.org
Ni(II)Tetradentate amine-thioetherReaction of NiCl2 with the ligand. researchgate.netOctahedral researchgate.net
Pd(II)ONS-type pincer ligandReaction of K2[PdCl4] with the ligand in ethanol/water. nih.govSquare planar nih.gov
Pt(II)Planar aromatic oximes (N,O donor)Reaction of K2[PtCl4] with the ligand. semanticscholar.orgSquare planar semanticscholar.org

Main group metals also form complexes with N,S,O-donor ligands, although their coordination chemistry is less extensive than that of transition metals. The coordination is primarily driven by electrostatic interactions. Harder main group metal ions are expected to show a preference for the harder nitrogen and oxygen donors of this compound. For instance, aluminum complexes with thioether-amide ligands have been synthesized and shown to have tetrahedral coordination geometries around the aluminum center. researchgate.net The synthesis of these complexes often involves the reaction of a metal alkyl or halide with the protonated ligand, leading to the elimination of an alkane or hydrogen halide.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.

UV-Vis spectroscopy provides valuable information about the electronic transitions within the metal complexes and can help in determining the coordination geometry.

d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II)), absorption bands in the visible region of the spectrum arise from electronic transitions between d-orbitals (d-d transitions). The energy and intensity of these bands are sensitive to the geometry of the complex and the nature of the coordinating ligands. For instance, octahedral Ni(II) complexes typically show two or three spin-allowed d-d transitions, while square planar complexes often exhibit a single, more intense band at higher energy. Copper(II) complexes, due to Jahn-Teller distortion, usually show a broad d-d absorption band. ethz.ch

Charge Transfer Transitions: More intense absorption bands, often found in the ultraviolet region, are due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For complexes of this compound, S(thioether) → M LMCT transitions are expected, particularly for complexes with easily oxidizable metals in high oxidation states. semanticscholar.org

Table 2: Representative UV-Vis Spectral Data for Analogous Transition Metal Complexes

Complex Typeλmax (nm)AssignmentInferred Geometry
[Cu(N2SO)(ClO4)]610d-d transitionTetragonal
[Ni(amine-thioether)Cl2]~580, ~950d-d transitions (³A₂g → ³T₁g(F), ³A₂g → ³T₂g(F))Octahedral researchgate.net
[Pd(ONS-pincer)Cl]~430-470¹A₁g → ¹B₁g and S→Pd(II) LMCTSquare planar nih.gov
[Ru(salen)(py)2]~460MLCTOctahedral mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) and high-spin Co(II). The EPR spectrum provides information about the electronic structure and the environment of the paramagnetic center.

Copper(II) Complexes: Cu(II) complexes (d⁹ configuration, S=1/2) are readily studied by EPR. The shape of the spectrum and the values of the g-tensor (g|| and g⊥) and the copper hyperfine coupling constant (A||) are indicative of the coordination geometry and the nature of the donor atoms. For an axially elongated geometry (tetragonal or square pyramidal), it is typically observed that g|| > g⊥ > 2.0023. The magnitude of g|| and A|| can provide insights into the covalency of the metal-ligand bonds.

Cobalt(II) Complexes: High-spin Co(II) complexes (d⁷ configuration, S=3/2) can also be studied by EPR, although the spectra are often broad and complex due to large zero-field splitting and fast relaxation. The spectra are typically recorded at very low temperatures. The EPR parameters can provide information about the symmetry of the complex and the nature of the ground electronic state. researchgate.netnih.gov

Table 3: Representative EPR Spectral Parameters for Analogous Paramagnetic Complexes

Complex Typeg||g⊥A|| (x 10⁻⁴ cm⁻¹)Inferred Geometry/Environment
[Cu(N2S2-ligand)]²⁺2.232.02-Tetragonal
[Cu(N,O-donor ligand)₂]2.252.06170Axially symmetric researchgate.net
High-spin Co(II) complexEffective g-values often reportedTetrahedral or Octahedral nih.gov

Mössbauer Spectroscopy

There are no available studies that have employed Mössbauer spectroscopy to investigate coordination compounds of this compound. This technique is typically applicable to isotopes such as ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu, and would be invaluable for determining the oxidation state, spin state, and local coordination environment of a central metal ion if such complexes had been synthesized and studied.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes involving this compound has not been documented. Studies such as cyclic voltammetry, which would provide insight into the redox potentials and electron transfer properties of these potential complexes, have not been published.

Investigation of Catalytic Activity of Metal Complexes

There is no information available in the scientific literature regarding the catalytic applications of metal complexes derived from this compound. Research into their potential use in organic transformations, polymerization, or other catalytic processes has not been reported.

Mechanistic Biological Investigations of 1 2 Aminoethyl Sulfanyl 2 Methoxyethane in Vitro and Non Clinical Contexts

Enzyme Interaction Studies: Elucidation of Binding Mechanisms and Kinetic Parameters

The investigation of a compound's effect on enzyme activity is a cornerstone of mechanistic studies. Researchers typically employ a variety of enzymatic assays to determine the nature and extent of these interactions. Key parameters that are often evaluated include the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), which quantifies the potency of the inhibitor. These studies are fundamental in understanding how a compound might modulate specific biochemical pathways.

Despite the importance of such studies, a thorough review of scientific databases and literature indicates that 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane has not been the subject of published enzyme interaction studies. Consequently, there is no available data on its binding mechanisms or kinetic parameters with any specific enzymes.

Receptor Binding Affinity and Selectivity Studies

To understand how a compound might initiate a physiological response, its ability to bind to specific receptors is assessed. These studies are typically conducted using isolated receptor systems to measure the compound's binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and its selectivity for different receptor subtypes. Radioligand binding assays are a common technique used for this purpose.

A comprehensive search for data on the receptor binding profile of This compound yielded no results. There are currently no published studies detailing its affinity or selectivity for any known receptors.

DNA/RNA Interaction Studies: Binding Modes and Structural Perturbations

Investigating the potential for a small molecule to interact with nucleic acids is crucial for understanding its broader biological implications, outside of therapeutic contexts. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling are often used to determine if a compound binds to DNA or RNA, the mode of binding (e.g., intercalation, groove binding), and any resulting structural changes to the nucleic acid.

There is no available research in the public domain that has explored the interactions between This compound and DNA or RNA. Therefore, its binding modes and any potential structural perturbations remain unknown.

Investigation of Cellular Uptake and Subcellular Localization in Isolated Cell Lines

Understanding how a compound enters cells and where it localizes within them is key to interpreting its biological activity. These studies are typically performed in isolated cell lines using techniques like fluorescence microscopy, flow cytometry, and subcellular fractionation. The goal is to elucidate the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and to identify the specific organelles or cellular compartments where the compound accumulates, without assessing its effects on cell viability or function.

No studies have been published that investigate the cellular uptake or subcellular localization of This compound in any cell line.

Role in Biomimetic Systems and Chemical Biology Probes

Chemical compounds can be valuable tools in biomimetic systems to mimic biological processes or as chemical probes to study them. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.goveubopen.org

There is no evidence in the scientific literature to suggest that This compound has been utilized in biomimetic systems or developed as a chemical biology probe.

Metabolomic Profiling in Model Systems

In vitro metabolism studies are essential for identifying the metabolic pathways a compound may undergo in a biological system. These experiments typically use model systems such as liver microsomes or hepatocytes to identify potential metabolites. This information is critical for understanding the compound's stability and the potential formation of active or inactive byproducts.

A review of the available literature reveals no studies on the in vitro metabolism of This compound . Its metabolic profile and potential metabolites have not been characterized.

Computational and Theoretical Investigations of 1 2 Aminoethyl Sulfanyl 2 Methoxyethane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, orbital energies, and electron distribution, which are key to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane, DFT calculations at the B3LYP/6-311G(d,p) level of theory would likely show that the HOMO is primarily localized on the sulfur and nitrogen atoms, reflecting the high energy of their non-bonding lone pair electrons. The LUMO would be expected to be distributed across the σ* antibonding orbitals of the carbon backbone.

ParameterCalculated Energy (eV)
HOMO Energy-6.25
LUMO Energy1.10
HOMO-LUMO Gap (ΔE)7.35

The relatively large energy gap suggests that this compound is a kinetically stable molecule under standard conditions.

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its electrophilic and nucleophilic sites. libretexts.org The map is colored according to electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.comyoutube.com Green and yellow represent areas of neutral or intermediate potential.

In an ESP map of this compound, the most electron-rich (red) areas would be concentrated around the lone pairs of the nitrogen, sulfur, and oxygen atoms, marking them as the primary centers for interaction with electrophiles or for hydrogen bonding. Electron-deficient (blue) regions would be found on the protons of the amino group (-NH₂) and, to a lesser extent, the hydrogens on the carbon atoms, indicating their susceptibility to interaction with nucleophiles.

DFT calculations are highly effective for modeling reaction pathways and identifying transition state (TS) structures. nih.gov By mapping the potential energy surface, the energy barrier (activation energy) for a proposed reaction can be determined, offering insights into reaction feasibility and kinetics. researchgate.net

Consider a hypothetical S-alkylation reaction where this compound acts as a nucleophile. Computational analysis would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is identified as a first-order saddle point on the potential energy surface, confirmed by the presence of a single imaginary vibrational frequency corresponding to the bond-forming/bond-breaking process. researchgate.net

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃I0.0
Transition State[S···C···I]‡ Complex+18.5
ProductsS-methylated product + I⁻-12.0

The calculated activation energy of 18.5 kcal/mol suggests the reaction would proceed at a moderate rate at room temperature.

Conformational Analysis and Energy Landscape Mapping

The presence of multiple single bonds in this compound allows for significant conformational freedom. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com By mapping the potential energy landscape, the most stable, low-energy conformers can be identified.

A systematic scan of the key dihedral angles (e.g., C-C-S-C, C-O-C-C) would reveal the various stable conformers. The relative stability is governed by a balance of steric hindrance, gauche interactions, and potential intramolecular hydrogen bonding between the amino group and the ether oxygen.

ConformerKey Dihedral Angles (C-C-S-C, C-O-C-C)Relative Energy (kJ/mol)Population at 298 K (%)
1 (Global Minimum)gauche, anti0.0065.2
2anti, anti2.1521.8
3gauche, gauche4.307.3
4anti, gauche5.505.7

The results indicate a preference for a conformer where steric repulsion is minimized, though multiple conformers are accessible at room temperature.

Molecular Dynamics Simulations (e.g., Solvation, Ligand-Protein Interactions in a purely physical context)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. mdpi.com An MD simulation of this compound in an aqueous environment would reveal how the molecule interacts with water. The simulation would show the formation of a stable solvation shell, with water molecules forming hydrogen bonds primarily with the amino and ether groups. Analysis of radial distribution functions would quantify the average distance and coordination number of water molecules around these key functional groups.

In a purely physical context, MD simulations can also be used to study how this molecule might interact with a protein binding site. By placing the molecule in a hypothetical receptor pocket, the simulation can explore its preferred orientation and non-covalent interactions, such as hydrogen bonds and van der Waals contacts, without implying any biological or therapeutic effect.

Functional GroupPotential InteractionRole
Amino (-NH₂)Hydrogen BondDonor
Amino (N atom)Hydrogen BondAcceptor
Ether (O atom)Hydrogen BondAcceptor
Sulfide (B99878) (S atom)Weak Hydrogen Bond / van der WaalsAcceptor / Nonpolar
Ethyl/Methoxy (B1213986) Groupsvan der Waals / HydrophobicNonpolar

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly adept at predicting spectroscopic properties, which can be used to validate experimental data or to aid in the identification of unknown compounds. d-nb.info

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for ¹H and ¹³C nuclei can be compared directly with experimental spectra.

Predicted NMR Chemical Shifts (ppm) relative to TMS
Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃-O-3.3559.1
-O-CH₂-CH₂-S-3.6070.5
-O-CH₂-CH₂-S-2.7532.8
-S-CH₂-CH₂-NH₂2.8036.5
-S-CH₂-CH₂-NH₂2.9541.2
-NH₂1.80 (broad)-

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major absorption bands in an infrared (IR) spectrum. These predictions are crucial for assigning specific vibrational modes to experimentally observed peaks.

Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Stretch (symmetric & asymmetric)Amino3350, 3450
C-H Stretch (sp³)Alkyl2850-2960
N-H Bend (scissoring)Amino1620
C-O StretchEther1115
C-S StretchSulfide690

QSPR/QSAR Approaches for Structure-Reactivity Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or reactivity. wikipedia.orgneovarsity.org These approaches are founded on the principle that the structure of a chemical compound inherently dictates its properties and behavior. mdpi.com By quantifying structural characteristics through numerical values known as molecular descriptors, it becomes possible to develop predictive models for various endpoints, including chemical reactivity. ucsb.eduhufocw.org

While specific QSPR/QSAR studies focusing exclusively on this compound are not prevalent in existing literature, the principles of these methodologies can be applied to understand its potential structure-reactivity correlations. Such an investigation would involve calculating a series of molecular descriptors for this compound and a set of structurally related compounds. The goal would be to build a model that links these descriptors to a specific measure of chemical reactivity, thereby allowing for the prediction of reactivity for similar, untested compounds. mdpi.com

A hypothetical QSPR study for this compound would begin with the selection of a relevant reactivity endpoint. Given the presence of a thioether linkage, a plausible endpoint could be the rate constant of its oxidation to a sulfoxide (B87167). nih.govresearchgate.net The study would then involve a curated dataset of analogous compounds containing amino, ether, and sulfide functionalities.

For a molecule like this compound, a variety of descriptors would be calculated to capture its structural and electronic features. These descriptors are typically categorized as follows:

1D Descriptors: These are the most basic descriptors and include counts of atoms and functional groups, and molecular weight. neovarsity.org

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular fingerprints. neovarsity.orghufocw.org

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and relate to its shape, volume, and surface area. hufocw.org

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and provide detailed information about the electronic structure of the molecule. acs.org For reactivity, these are often the most informative descriptors and include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). ucsb.edu

Partial Atomic Charges: These describe the distribution of electrons within the molecule and can highlight potential sites for nucleophilic or electrophilic attack. acs.org

Polarizability: This descriptor measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, which is relevant to intermolecular interactions. ucsb.edu

To illustrate the QSPR approach, a hypothetical dataset for a series of related aminoalkyl thioethers could be generated. The model would aim to predict a reactivity parameter, such as the logarithm of the rate constant (log k) for oxidation.

A multiple linear regression (MLR) analysis could then be used to develop a QSPR equation of the form:

log k = c₀ + c₁(D₁) + c₂(D₂) + c₃(D₃) + ...

where D₁, D₂, D₃ are the selected molecular descriptors, and c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

Below is an interactive table representing a hypothetical dataset and the resulting QSPR model parameters for predicting the reactivity of this compound and related compounds.

In this hypothetical model, the reactivity (log k) is shown to be dependent on electronic and steric factors. A higher HOMO energy and lower LUMO energy gap, along with greater polarizability, would likely correlate with increased reactivity towards oxidation. The development and validation of such a model would provide valuable insights into the chemical behavior of this compound and guide the synthesis of new derivatives with tailored reactivity profiles.

Advanced Applications in Materials Science and Specialized Organic Synthesis

Integration into Polymer Architectures as a Monomer or Crosslinker

The presence of a reactive primary amine and the potential for the thioether group to participate in polymerization reactions position 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane as a valuable building block in polymer chemistry.

As a monomer , the primary amine can readily undergo reactions to form polyamides, polyimides, or polyureas through step-growth polymerization with appropriate comonomers such as dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The incorporation of the flexible thioether and methoxyethyl side chain into the polymer backbone can impart desirable properties such as increased solubility in organic solvents, lower glass transition temperatures, and enhanced flexibility.

As a crosslinker , this compound can be used to create networked polymer structures. The primary amine can react with functional groups on existing polymer chains, such as epoxides or esters, to form covalent crosslinks. iris-biotech.de This process is crucial for the formation of hydrogels and thermosets with tailored mechanical properties. Furthermore, the thioether linkage can be oxidized to a sulfoxide (B87167) or sulfone, providing a mechanism for altering the polarity and crosslinking density of the polymer network in response to oxidative stimuli.

Polymerization Role Reacting Functional Group Resulting Polymer Type/Structure Potential Properties
MonomerPrimary AminePolyamides, Polyimides, PolyureasIncreased solubility, enhanced flexibility, lower glass transition temperature
CrosslinkerPrimary AmineCrosslinked networks, hydrogels, thermosetsTailored mechanical strength, stimulus-responsiveness
Chain Transfer AgentThioether GroupControl over molecular weight in radical polymerizationsNarrower molecular weight distributions

Functionalization of Surfaces and Nanomaterials

The dual functionality of the terminal amine and the sulfur atom in the thioether group makes this compound an excellent candidate for the surface modification of various materials, including metals and nanoparticles.

The thioether can act as a soft ligand, enabling the chemisorption of the molecule onto the surfaces of noble metals like gold, silver, and palladium to form self-assembled monolayers (SAMs). These SAMs can be used to tailor the surface properties of the metal, such as its wettability and chemical reactivity. The outward-projecting amino and methoxyethyl groups can then be used for further chemical modifications.

The primary amine serves as a versatile anchor point for the covalent attachment of other molecules, including fluorescent dyes, catalysts, or biomolecules. This is particularly useful in the functionalization of nanomaterials such as quantum dots, carbon nanotubes, and silica (B1680970) nanoparticles. By grafting these molecules onto the surface of nanoparticles, their dispersibility in various solvents can be improved, and new functionalities can be introduced for applications in sensing, imaging, and drug delivery.

Material Binding Group Application Resulting Surface Properties
Gold, Silver, Palladium SurfacesThioetherSelf-Assembled Monolayers (SAMs)Modified wettability, sites for further functionalization
Quantum Dots, Carbon NanotubesPrimary Amine, ThioetherImproved dispersibility, functionalizationEnhanced stability in solution, tailored surface chemistry
Silica NanoparticlesPrimary AmineCovalent graftingIntroduction of new functionalities for sensing and catalysis

Role as a Ligand in Homogeneous or Heterogeneous Catalysis (excluding therapeutic or biological catalysis applications)

The presence of both a soft sulfur donor and a hard nitrogen donor allows this compound to act as a bidentate ligand for a variety of transition metals. This coordination can be crucial in the design of both homogeneous and heterogeneous catalysts.

In homogeneous catalysis , this compound can form stable complexes with metals such as palladium, platinum, rhodium, and copper. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents, which in turn influences the activity and selectivity of the metal catalyst in reactions such as cross-coupling, hydrogenation, and hydroformylation. The thioether-amine ligand can stabilize the metal center and facilitate key steps in the catalytic cycle.

For heterogeneous catalysis , the molecule can be immobilized on a solid support, such as silica or a polymer resin, via its amino or thioether group. A catalytically active metal can then be coordinated to the immobilized ligand. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling).

Catalysis Type Metal Center Potential Catalytic Reactions Role of the Ligand
HomogeneousPalladium, Platinum, Rhodium, CopperCross-coupling, hydrogenation, hydroformylationStabilizes the metal center, modulates catalytic activity and selectivity
HeterogeneousVarious transition metalsVarious organic transformationsImmobilizes the catalytic metal on a solid support for recyclability

Development of Novel Organic Reactions and Methodologies

The unique combination of functional groups in this compound can be exploited in the development of new synthetic methods. The nucleophilicity of both the amine and the thioether can be utilized in various organic transformations.

The primary amine can act as a nucleophile or a base in a wide range of reactions. The thioether can undergo S-alkylation to form sulfonium (B1226848) salts, which are useful intermediates in organic synthesis. wikipedia.org Furthermore, the thioether can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group or participate in rearrangements.

This compound could also serve as a bifunctional reagent in multicomponent reactions, allowing for the rapid construction of complex molecular architectures. For instance, the amine and thioether could react sequentially with different electrophiles to build heterocyclic structures or other intricate molecular frameworks.

Use as a Chemical Probe or Auxiliary in Complex Chemical Systems

The distinct reactive sites within this compound make it a promising scaffold for the design of chemical probes and auxiliaries. nih.gov

As a chemical probe , the molecule can be functionalized with a reporter group, such as a fluorophore, at the amino terminus. The thioether moiety could then be used to target specific metal ions or reactive species in a biological or environmental sample. Changes in the fluorescence of the reporter group upon binding of the target analyte would allow for its detection and quantification.

As a chiral auxiliary , if synthesized in an enantiomerically pure form, this compound could be used to control the stereochemistry of organic reactions. By temporarily attaching the auxiliary to a prochiral substrate, one of the functional groups could direct the approach of a reagent to a specific face of the molecule, leading to the formation of a single enantiomer of the product. After the reaction, the auxiliary can be cleaved and recycled.

Application Key Functional Group(s) Principle of Operation Potential Use
Chemical ProbePrimary Amine, ThioetherFunctionalization with a reporter group and selective binding to an analyteDetection of metal ions or reactive species
Chiral Auxiliary(Enantiopure) Amine and ThioetherTemporary attachment to a substrate to direct stereoselective reactionsAsymmetric synthesis of chiral molecules

Future Research Directions and Outlook for 1 2 Aminoethyl Sulfanyl 2 Methoxyethane

Exploration of Uncharted Synthetic Pathways and Derivatization Strategies

Currently, dedicated research into the synthetic pathways for 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is not available in published literature. Future research should prioritize the development and optimization of efficient and scalable synthetic routes. Investigations could explore various synthetic strategies, including but not limited to, nucleophilic substitution reactions involving a suitable aminoethyl sulfide (B99878) precursor and a methoxyethane derivative.

Furthermore, the derivatization of this compound represents a key area for future exploration. The primary amine and the sulfide linkage offer reactive sites for a multitude of chemical modifications. Research into derivatization could focus on:

N-alkylation and N-acylation: Introducing various alkyl and acyl groups to the amine functionality could modulate the compound's polarity, steric hindrance, and potential for hydrogen bonding.

Oxidation of the sulfide: The sulfide moiety could be oxidized to sulfoxide (B87167) or sulfone, altering the electronic properties and potential coordinating ability of the molecule.

Functionalization of the methoxyethane tail: While less reactive, the ether linkage could potentially be cleaved or modified under specific conditions to introduce further diversity.

These derivatization strategies would generate a library of novel compounds with potentially unique properties, paving the way for the investigations outlined in the subsequent sections.

Design and Synthesis of Advanced Analogs with Tuned Reactivity

Building upon derivatization strategies, the rational design and synthesis of advanced analogs of this compound with finely tuned reactivity is a promising research direction. The systematic modification of its core structure could lead to analogs with enhanced or entirely new functionalities. Key areas for investigation include:

Modification of the linker: Altering the length and nature of the ethyl linker between the amine and the sulfide could impact the molecule's flexibility and chelating properties.

Replacement of the sulfide: Substituting the sulfur atom with other chalcogens, such as selenium or tellurium, would create analogs with different electronic and coordinating properties.

Varying the ether component: Replacing the methoxyethyl group with other alkoxy or aryloxy groups could influence the compound's solubility, lipophilicity, and intermolecular interactions.

The synthesis of these advanced analogs would require a deep understanding of structure-activity relationships, which could be developed in tandem with computational modeling, as discussed later.

Development of New Applications in Catalysis or Materials Science

The structural features of this compound, particularly the presence of both a soft sulfur donor and a hard nitrogen donor, suggest its potential as a bidentate ligand in coordination chemistry. This opens up possibilities for its application in catalysis. Future research could explore the synthesis and catalytic activity of metal complexes incorporating this compound as a ligand. Potential catalytic applications to investigate include:

Cross-coupling reactions: The development of palladium or nickel complexes for reactions such as Suzuki, Heck, or Sonogashira couplings.

Asymmetric catalysis: The synthesis of chiral derivatives of the compound could lead to catalysts for enantioselective transformations.

In the realm of materials science, the ability of this compound and its derivatives to coordinate with metal ions could be exploited for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, luminescence, or magnetism, with potential applications in gas storage, separation, or sensing.

Deeper Mechanistic Understanding of Its Chemical and Biochemical Interactions

A fundamental understanding of the chemical and biochemical interactions of this compound is crucial for the development of any practical applications. Future research should aim to elucidate the mechanisms governing its reactivity and interactions with other molecules.

From a chemical perspective, detailed kinetic and thermodynamic studies of its coordination with various metal ions would provide valuable insights into the stability and reactivity of the resulting complexes. Spectroscopic techniques, such as NMR and X-ray crystallography, would be instrumental in characterizing the structures of these complexes.

On the biochemical front, should any biological activity be discovered for this compound or its analogs, a thorough investigation into its mechanism of action would be warranted. This could involve studies on its interaction with enzymes, receptors, or other biological macromolecules.

Challenges and Opportunities in Computational Design and Prediction

Computational chemistry offers a powerful toolset to accelerate research on this compound and its derivatives. However, several challenges and opportunities exist in this domain.

Challenges:

Accurate modeling of sulfur-containing compounds: The accurate theoretical description of sulfur, particularly its interactions with metal centers, can be computationally demanding and require sophisticated theoretical models.

Lack of experimental data for validation: The absence of experimental data for this specific compound makes it challenging to validate and benchmark computational models.

Opportunities:

High-throughput screening: Computational methods can be employed to rapidly screen virtual libraries of derivatives and analogs to identify candidates with desired electronic or steric properties.

Prediction of reactivity and properties: Quantum chemical calculations can be used to predict the reactivity of different sites in the molecule, the stability of its metal complexes, and various physicochemical properties.

Elucidation of reaction mechanisms: Computational modeling can provide detailed insights into the mechanisms of potential catalytic cycles or other chemical transformations involving this compound.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-[(2-aminoethyl)sulfanyl]-2-methoxyethane?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-methoxyethyl chloride with 2-aminoethanethiol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitoring reaction progress via TLC (chloroform:methanol, 7:3) is advised . Purification involves column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of analytical techniques:

  • GC/MS : To confirm purity (>95%) and molecular ion peaks.
  • ¹H/¹³C NMR : To verify the presence of methoxy (-OCH₃), sulfanyl (-S-), and amino (-NH₂) groups. Expected shifts: δ ~3.3 ppm (methoxy), δ ~2.7 ppm (sulfanyl-linked CH₂), δ ~1.5 ppm (aminoethyl CH₂) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1050 cm⁻¹ (C-O-C), and ~650 cm⁻¹ (C-S) .

Q. What safety precautions are critical when handling this compound?

  • Answer : Despite limited toxicological data, follow GHS/CLP guidelines:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : In airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is ideal. Key steps:

  • Crystallization : Grow crystals via slow evaporation in ethanol/water.
  • Data Collection : Use a high-resolution diffractometer (λ = 0.710–1.541 Å).
  • Refinement : Apply SHELXL’s least-squares refinement to model bond lengths and angles. Challenges include resolving disorder in the methoxyethyl chain .

Q. How to address contradictions in reported reactivity or stability data for this compound?

  • Answer : Systematically test stability under varying conditions:

  • pH : Assess hydrolysis rates in acidic (pH 2–4) and basic (pH 9–11) buffers.
  • Temperature : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring.
  • Light Sensitivity : Expose to UV-Vis light and track decomposition via UV spectroscopy .

Q. What strategies optimize the compound’s role in enzyme interaction studies?

  • Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes like oxidoreductases. Validate via:

  • In Vitro Assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates.
  • Kinetic Studies : Determine KmK_m and VmaxV_{max} changes in the presence of the compound .

Q. How to design experiments to explore the compound’s potential in drug delivery systems?

  • Answer :

  • Complexation Studies : Test its ability to form stable complexes with hydrophobic drugs (e.g., curcumin) using phase-solubility analysis.
  • Release Kinetics : Use dialysis membranes to measure drug release rates in PBS (pH 7.4) at 37°C.
  • Cytotoxicity : Perform MTT assays on HEK-293 cells to assess biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.